molecular formula C21H24N6O3 B5594010 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5594010
M. Wt: 408.5 g/mol
InChI Key: BAIMVGGHLSPVOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings can result in the formation of hydrogen bonds, which can affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s stability and rigidity. The presence of polar functional groups and nitrogen atoms could also affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties. These compounds were synthesized through reactions involving benzofuran derivatives, indicating the chemical versatility and potential therapeutic applications of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity : Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which demonstrated significant antiproliferative activity against various human cancer cell lines. This research highlights the potential of pyrazolopyrimidine derivatives in developing anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antiviral Properties : Pyrazolo[3,4-d]pyrimidines were found to be highly specific for human enteroviruses, particularly coxsackieviruses, showing promising antiviral activity at nanomolar concentrations. This suggests potential applications in antiviral drug development (Chern et al., 2004).

Antibacterial and Protein Interaction Studies : Studies on pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity and provided insights into their interactions with plasma proteins, indicating potential therapeutic applications and pharmacokinetic properties (He et al., 2020).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, particularly if it shows promising biological activity .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-6-7-27(24-15)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)16-4-5-17(29-2)18(12-16)30-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIMVGGHLSPVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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